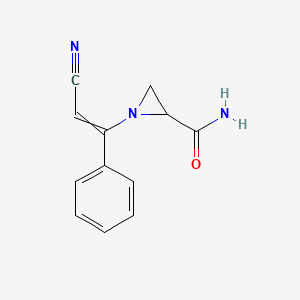
1-(2-Cyano-1-phenylethenyl)aziridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Cyano-1-phenylethenyl)aziridine-2-carboxamide is a compound that belongs to the class of aziridine derivatives Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain
Preparation Methods
The synthesis of 1-(2-Cyano-1-phenylethenyl)aziridine-2-carboxamide typically involves the cyclization of appropriate precursors. One common method is the cyclization of 1,2-amino alcohols or 1,2-azido alcohols. The reaction conditions often require the presence of a base and a suitable solvent. For example, the cyclization can be achieved using sodium hydride in methylene chloride at low temperatures .
Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent product quality and yield. These methods often optimize reaction conditions to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
1-(2-Cyano-1-phenylethenyl)aziridine-2-carboxamide undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: Due to the ring strain, aziridines are highly reactive towards nucleophiles. Common reagents include thiols, amines, and alcohols. The reaction typically results in the formation of open-chain products.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Substitution Reactions: Substitution at the aziridine ring can be achieved using various electrophiles under suitable conditions.
Major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic ring-opening with thiols can lead to thiol-substituted amides .
Scientific Research Applications
1-(2-Cyano-1-phenylethenyl)aziridine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is explored for its potential as an anticancer agent due to its ability to alkylate thiol groups on cancer cell surface proteins.
Organic Synthesis: It serves as a valuable building block for the synthesis of various nitrogen-containing compounds, including amino acids and heterocycles.
Biological Studies: The compound’s reactivity towards nucleophiles makes it useful in studying enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 1-(2-Cyano-1-phenylethenyl)aziridine-2-carboxamide involves its high reactivity towards nucleophiles. The aziridine ring’s strain energy facilitates nucleophilic attack, leading to ring-opening and alkylation of target molecules. This property is particularly useful in targeting thiol groups on proteins, making it a potential inhibitor of protein disulfide isomerases (PDIs), which are involved in protein folding and are overexpressed in certain cancers .
Comparison with Similar Compounds
Similar compounds to 1-(2-Cyano-1-phenylethenyl)aziridine-2-carboxamide include other aziridine derivatives such as:
Aziridine-2-carboxamide: Known for its anticancer activity and low toxicity.
2-Aziridinyl ketones: Used as intermediates in the synthesis of bioactive molecules.
Aziridine-2-carboxylates: Valuable for the synthesis of amino acid derivatives.
Properties
CAS No. |
75984-92-8 |
|---|---|
Molecular Formula |
C12H11N3O |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
1-(2-cyano-1-phenylethenyl)aziridine-2-carboxamide |
InChI |
InChI=1S/C12H11N3O/c13-7-6-10(9-4-2-1-3-5-9)15-8-11(15)12(14)16/h1-6,11H,8H2,(H2,14,16) |
InChI Key |
OQEWPRYTCXUIMS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N1C(=CC#N)C2=CC=CC=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


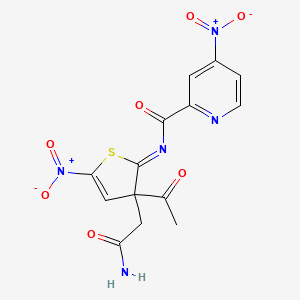
![[2-[Bis(2,2-dimethylaziridin-1-yl)phosphoryloxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate](/img/structure/B14435447.png)
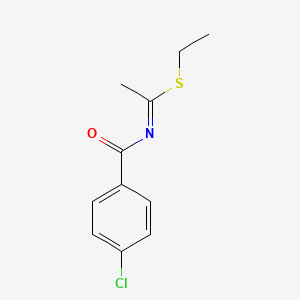
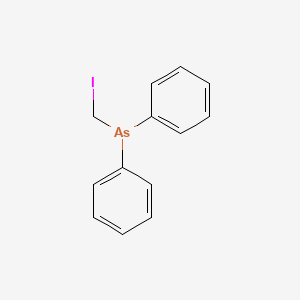
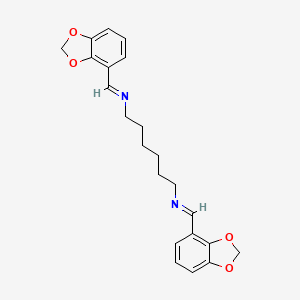
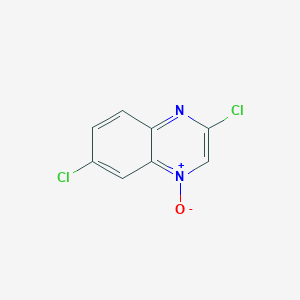

![2-Chloroethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14435490.png)
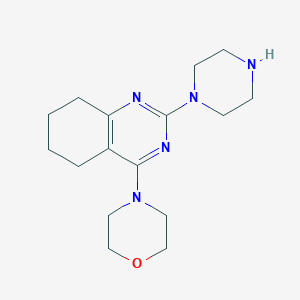

![(4-tert-Butylpiperidin-1-yl)[2,4,6-tri(propan-2-yl)phenyl]methanone](/img/structure/B14435512.png)
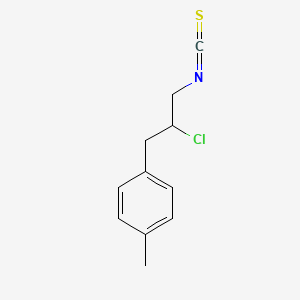
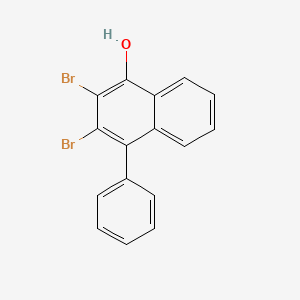
![4-{[3-Methoxy-4-(octadecyloxy)benzoyl]oxy}benzoic acid](/img/structure/B14435541.png)
